molecular formula C13H16N2 B13875530 1-(2-Tert-butylphenyl)imidazole

1-(2-Tert-butylphenyl)imidazole

Cat. No.: B13875530
M. Wt: 200.28 g/mol
InChI Key: QFYJIPACYTVONV-UHFFFAOYSA-N
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Description

1-(2-Tert-butylphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a tert-butylphenyl group at the 1-position Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butylphenyl)imidazole typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry techniques, such as water as a solvent, can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Tert-butylphenyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: TBHP, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylphenyl)imidazole involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes by binding to the heme iron, thereby affecting the metabolism of various substrates .

Comparison with Similar Compounds

    1-Phenylimidazole: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    2-Phenylimidazole: Substitution at the 2-position alters the reactivity and interaction with biological targets.

    1-(4-Tert-butylphenyl)imidazole: Substitution at the 4-position of the phenyl ring affects the compound’s overall properties.

Uniqueness: 1-(2-Tert-butylphenyl)imidazole is unique due to the presence of the tert-butyl group at the 2-position of the phenyl ring, which influences its steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(2-tert-butylphenyl)imidazole

InChI

InChI=1S/C13H16N2/c1-13(2,3)11-6-4-5-7-12(11)15-9-8-14-10-15/h4-10H,1-3H3

InChI Key

QFYJIPACYTVONV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

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